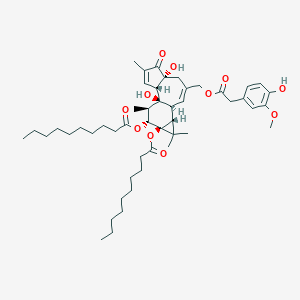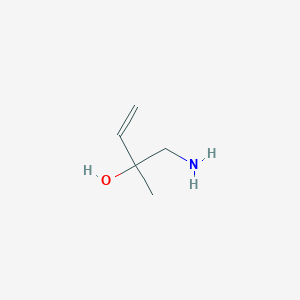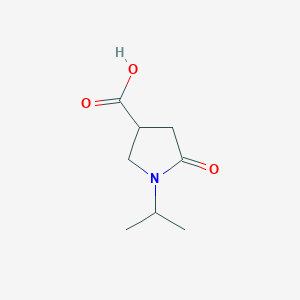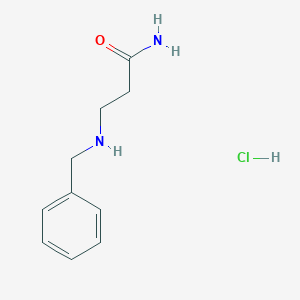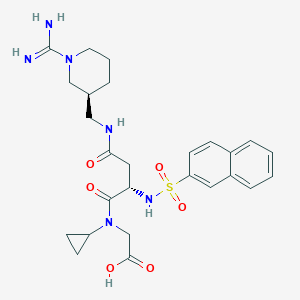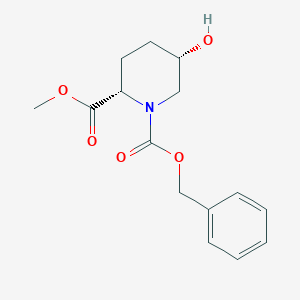![molecular formula C14H15N B180216 (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine CAS No. 153850-89-6](/img/structure/B180216.png)
(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Methyl[1,1’-biphenyl]-2-yl)methanamine is an organic compound that belongs to the class of amines It is characterized by a biphenyl structure with a methyl group at the 2’ position and an amine group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl[1,1’-biphenyl]-2-yl)methanamine typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with a methyl group using a Friedel-Crafts reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions.
Nitration and Reduction: The methylated biphenyl undergoes nitration to introduce a nitro group at the 2-position. This is followed by reduction of the nitro group to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Aminomethylation: The final step involves the introduction of the methylene bridge with an amine group. This can be achieved through a Mannich reaction, where formaldehyde, a secondary amine, and the biphenyl derivative react to form the desired product.
Industrial Production Methods
Industrial production of (2’-Methyl[1,1’-biphenyl]-2-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2’-Methyl[1,1’-biphenyl]-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Nitroso and nitro derivatives
Reduction: Secondary and tertiary amines
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives
Scientific Research Applications
(2’-Methyl[1,1’-biphenyl]-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2’-Methyl[1,1’-biphenyl]-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The biphenyl structure allows for π-π stacking interactions, which can enhance binding affinity to aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Methylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
Biphenyl-2-ylmethanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
2-Aminobiphenyl: Contains an amine group but lacks the methylene bridge, influencing its chemical behavior and applications.
Uniqueness
(2’-Methyl[1,1’-biphenyl]-2-yl)methanamine is unique due to the presence of both a methyl group and an amine group on the biphenyl structure. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
[2-(2-methylphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKYKXAYRUYGKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283396 |
Source


|
| Record name | 2′-Methyl[1,1′-biphenyl]-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153850-89-6 |
Source


|
| Record name | 2′-Methyl[1,1′-biphenyl]-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153850-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Methyl[1,1′-biphenyl]-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
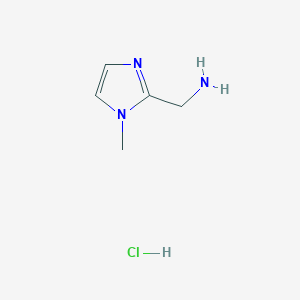
![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)


